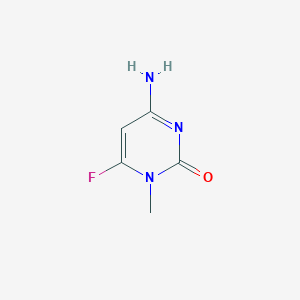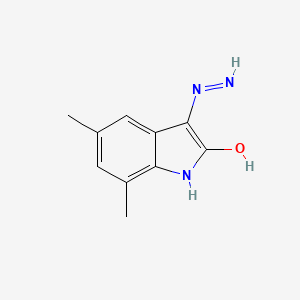![molecular formula C10H8N4 B13107619 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9,11-tetrazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaene is a complex organic compound characterized by its unique tricyclic structure containing nitrogen atoms
Méthodes De Préparation
The synthesis of 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene typically involves multi-step organic reactions. The synthetic routes often start with simpler organic molecules that undergo cyclization and functional group transformations to form the desired tricyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene include:
- 1,5,9-triazatricyclo[8.4.0.0 tetradeca-3(8),9,11,13-tetraen-2-one
- 1,3,6,8-tetraazatricyclo(4.4.1.1(3,8))dodecane
These compounds share similar tricyclic structures but differ in the number and position of nitrogen atoms and other functional groups. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties.
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C10H8N4/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H,(H,11,14)(H,12,13) |
Clé InChI |
ZSDJVFYMRJNBCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC3=C(N2)N=CC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


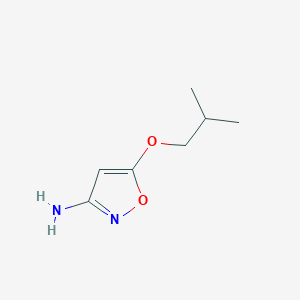
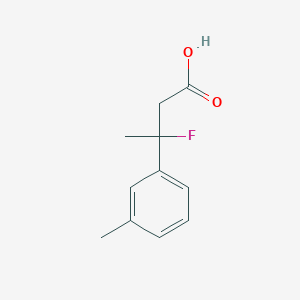
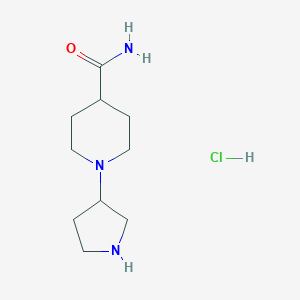
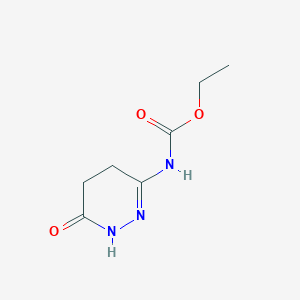
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
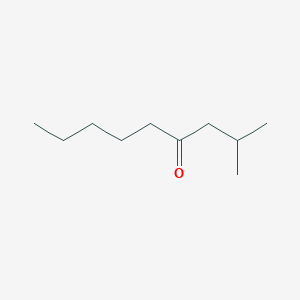
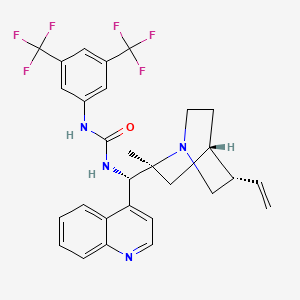

![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
